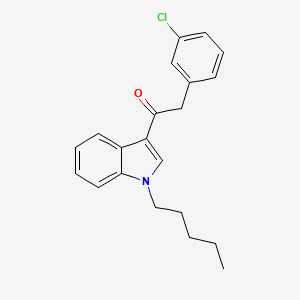
1,2,3-Cyclopentanetriol,4-propyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Cyclopentanetriol,4-propyl-(9CI) is an organic compound with the molecular formula C8H16O3 It is a derivative of cyclopentane, where three hydroxyl groups are attached to the first, second, and third carbon atoms, and a propyl group is attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Cyclopentanetriol,4-propyl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane as the starting material.
Hydroxylation: The cyclopentane undergoes hydroxylation to introduce hydroxyl groups at the first, second, and third carbon atoms. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of hydrogen peroxide (H2O2).
Propylation: The hydroxylated cyclopentane is then subjected to propylation to introduce the propyl group at the fourth carbon atom. This can be done using propyl bromide (C3H7Br) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of 1,2,3-Cyclopentanetriol,4-propyl-(9CI) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Cyclopentanetriol,4-propyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid derivatives.
Reduction: Formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: Formation of cyclopentane derivatives with halogen or other functional groups.
Scientific Research Applications
1,2,3-Cyclopentanetriol,4-propyl-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3-Cyclopentanetriol,4-propyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The propyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Cyclopentanetriol: Lacks the propyl group, making it less lipophilic.
1,2,3-Cyclopentanetriol,4-methyl: Contains a methyl group instead of a propyl group, resulting in different chemical and physical properties.
1,2,3-Cyclopentanetriol,4-ethyl: Contains an ethyl group, which affects its reactivity and applications.
Uniqueness
1,2,3-Cyclopentanetriol,4-propyl-(9CI) is unique due to the presence of the propyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other cyclopentanetriol derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
149815-90-7 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.213 |
IUPAC Name |
4-propylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C8H16O3/c1-2-3-5-4-6(9)8(11)7(5)10/h5-11H,2-4H2,1H3 |
InChI Key |
JQIPHSFVDAANFI-UHFFFAOYSA-N |
SMILES |
CCCC1CC(C(C1O)O)O |
Synonyms |
1,2,3-Cyclopentanetriol,4-propyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)

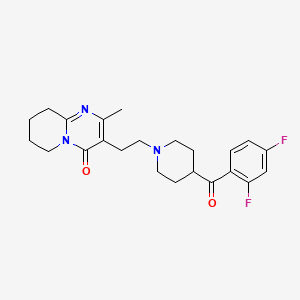
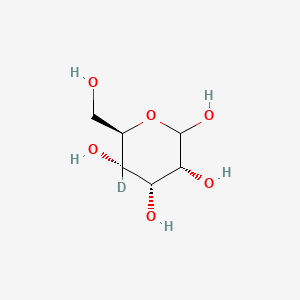
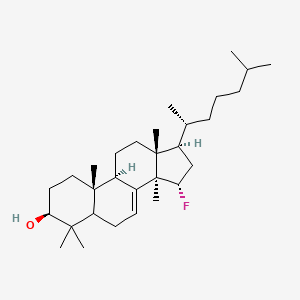
![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)
![D-[4,5-2H2]Glucose](/img/structure/B583772.png)
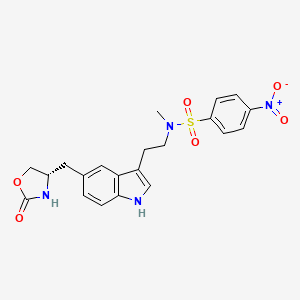

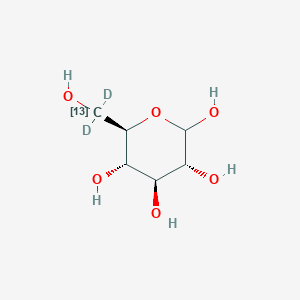
![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)
